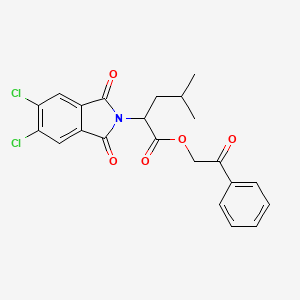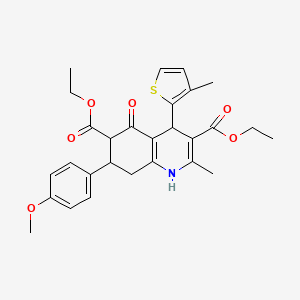![molecular formula C26H26N2O3 B11626350 3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11626350.png)
3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:
- The benzamide portion refers to a benzene ring with an amide functional group (–CONH₂) attached.
- The 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl fragment consists of a phenyl ring substituted with a 1,3-benzoxazole ring that contains two methyl groups.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:
Boronic Acid Derivative: A boronic acid derivative (such as an arylboronic acid or boronic ester) reacts with an aryl halide (e.g., aryl bromide or aryl chloride) in the presence of a palladium catalyst.
Butoxylation: The resulting intermediate undergoes butoxylation, where a butyl group (–C₄H₉) is introduced.
Industrial Production:: Industrial-scale production methods may involve variations of these synthetic routes, optimized for efficiency and yield.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxygen-containing functional groups.
Reduction: Reduction processes can convert specific functional groups (e.g., carbonyls) to their corresponding alcohols.
Substitution: Substitution reactions may occur at the benzamide nitrogen or other reactive sites.
Boronic Acids: Used in Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate cross-coupling reactions.
Alkylating Agents: For butoxylation.
Major Products:: The major products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or side chains.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating potential therapeutic effects.
Industry: Developing materials or catalysts.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While I don’t have specific data on similar compounds, researchers often compare it to related benzamides or benzoxazole derivatives. Its uniqueness lies in its specific substitution pattern and functional groups.
特性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
3-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-5-12-30-22-11-7-8-19(16-22)25(29)27-21-10-6-9-20(15-21)26-28-23-14-17(2)13-18(3)24(23)31-26/h6-11,13-16H,4-5,12H2,1-3H3,(H,27,29) |
InChIキー |
LGEYSFKQTDAOIU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-6-methyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626276.png)

![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11626286.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11626290.png)
![(5Z)-3-butyl-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11626297.png)

![3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11626308.png)
![2-(3-nitrophenyl)-2-oxoethyl 2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11626309.png)
![4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B11626314.png)
![(6Z)-5-imino-6-[4-(3-phenoxypropoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626319.png)


![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626336.png)
